N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a phenoxy group attached to a pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-phenoxypyrimidine: This can be achieved by reacting 4-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.
Synthesis of 4-(4-phenoxypyrimidin-2-yl)benzoic acid: The 4-phenoxypyrimidine is then reacted with 4-bromobenzoic acid under Suzuki coupling conditions using a palladium catalyst.
Amidation: The final step involves the reaction of 4-(4-phenoxypyrimidin-2-yl)benzoic acid with 4-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-(4-phenoxypyrimidin-2-yl)benzoic acid.
Reduction: Formation of N-(4-ethylphenyl)-4-(4-aminopyrimidin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide
- N-(4-ethylphenyl)-4-(4-methoxypyrimidin-2-yl)benzamide
- N-(4-ethylphenyl)-4-(4-phenylpyrimidin-2-yl)benzamide
Uniqueness
N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is unique due to the presence of both an ethyl group and a phenoxy group, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-9-6-14(7-10-16)20-24-21(29-25-20)15-8-11-19(28)26(12-15)13-18(27)23-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOOYSOLYRRKGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.